1-(2-Iodoethyl)pyrazole;hydroiodide
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Overview
Description
1-(2-Iodoethyl)pyrazole;hydroiodide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-(2-Iodoethyl)pyrazole;hydroiodide typically involves the following steps:
Starting Materials: The synthesis begins with pyrazole and 2-iodoethanol.
Reaction Conditions: The reaction between pyrazole and 2-iodoethanol is facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Hydroiodide Formation: The resulting 1-(2-Iodoethyl)pyrazole is then treated with hydroiodic acid to form the hydroiodide salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Iodoethyl)pyrazole;hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Iodoethyl)pyrazole;hydroiodide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(2-Iodoethyl)pyrazole;hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The iodoethyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Iodoethyl)pyrazole;hydroiodide can be compared with other pyrazole derivatives such as:
1-(2-Bromoethyl)pyrazole: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(2-Chloroethyl)pyrazole:
1-(2-Fluoroethyl)pyrazole: The presence of a fluorine atom makes it more stable and less reactive compared to the iodoethyl derivative.
The uniqueness of this compound lies in its higher reactivity due to the presence of the iodine atom, making it suitable for specific chemical transformations and applications.
Properties
IUPAC Name |
1-(2-iodoethyl)pyrazole;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2.HI/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSHFTFYFDOHPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCI.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8I2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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